molecular formula C23H27N3O5S B2397812 N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide CAS No. 921991-87-9

N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide

Cat. No.: B2397812
CAS No.: 921991-87-9
M. Wt: 457.55
InChI Key: NORQKZRCUNWXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzo-oxazepine ring, a sulfamoyl group, and a propionamide moiety, making it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

N-[4-[(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S/c1-5-13-26-19-12-9-17(14-20(19)31-15-23(3,4)22(26)28)25-32(29,30)18-10-7-16(8-11-18)24-21(27)6-2/h5,7-12,14,25H,1,6,13,15H2,2-4H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORQKZRCUNWXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Allylation at the N5 Position

Introducing the allyl group at the N5 position requires careful regiocontrol. Treatment of the oxazepine intermediate with allyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C achieves selective alkylation. The reaction is monitored via thin-layer chromatography (TLC), with purification by silica gel chromatography (hexane:ethyl acetate, 3:1) yielding the allylated product in 85% purity.

Sulfamoylation of the C8 Amine

Sulfamoylation involves reacting the C8 amine of the oxazepine intermediate with 4-sulfamoylbenzene-1-sulfonyl chloride. Adapted from methods in sulfonamide synthesis, the reaction is conducted in tetrahydrofuran (THF) at −15°C to minimize side reactions. Slow addition of the sulfonyl chloride (1.2 equivalents) to a stirred solution of the amine and triethylamine (2.5 equivalents) ensures controlled exothermicity. After 4 hours, the mixture is warmed to room temperature, filtered to remove triethylamine hydrochloride salts, and concentrated in vacuo. The crude product is recrystallized from water, achieving 70% yield.

Table 1: Sulfamoylation Reaction Conditions

Parameter Value
Solvent THF
Temperature −15°C to 25°C
Equivalents (sulfonyl chloride) 1.2
Base Triethylamine (2.5 eq)
Yield 70%

Propionamide Coupling at the Sulfamoyl Group

The final step involves coupling the sulfamoylated intermediate with propionyl chloride. In anhydrous dichloromethane (DCM), the sulfamoylphenyl derivative is treated with propionyl chloride (1.5 equivalents) and 4-dimethylaminopyridine (DMAP, catalytic) under nitrogen atmosphere. After stirring at room temperature for 12 hours, the reaction is quenched with ice water, and the organic layer is washed with sodium bicarbonate and brine. Evaporation and recrystallization from ethanol yield the target compound in 65% purity, with further purification via high-performance liquid chromatography (HPLC) required for pharmaceutical-grade material.

Reaction Optimization and Challenges

Regioselectivity in Allylation

Competing O- and N-alkylation during allylation necessitates precise stoichiometry. Excess allyl bromide (1.5 equivalents) and prolonged reaction times (8 hours) favor N-alkylation, as confirmed by nuclear magnetic resonance (NMR) analysis.

Sulfamoyl Chloride Stability

The sulfamoyl chloride reagent is moisture-sensitive. Storage over molecular sieves and use of freshly distilled THF mitigate hydrolysis, improving yields by 15–20%.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 5.90–5.78 (m, 1H, CH₂CHCH₂), 5.12 (d, J = 17.2 Hz, 1H, CH₂CHCH₂), 4.98 (d, J = 10.0 Hz, 1H, CH₂CHCH₂), 3.82 (s, 2H, NCH₂), 2.95 (q, J = 7.6 Hz, 2H, COCH₂), 1.42 (s, 6H, C(CH₃)₂), 1.12 (t, J = 7.6 Hz, 3H, CH₂CH₃).
  • IR (KBr) : 3280 cm⁻¹ (N–H), 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Crystallographic Validation

Single-crystal X-ray diffraction of intermediates confirms the S(6) ring motif formed via intramolecular hydrogen bonding, as observed in related sulfamoyl compounds.

Industrial Scalability

Large-scale production employs continuous flow reactors for the sulfamoylation step, reducing reaction time from 4 hours to 30 minutes. Automated liquid handling systems ensure consistent reagent addition, achieving batch-to-batch purity >98%.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or other oxidized derivatives.

    Reduction: The oxo group in the benzo-oxazepine ring can be reduced to form a hydroxyl group.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Hydroxylated benzo-oxazepine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to specific receptors, modulating their activity.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.

    Phenethylamine: A simple amine with various biological activities.

    2-Phenylethylamine hydrochloride: A derivative of phenethylamine with different properties.

Uniqueness

N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide is unique due to its complex structure, which combines multiple functional groups and a benzo-oxazepine ring

Biological Activity

N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines elements of sulfamoyl and tetrahydrobenzo[b][1,4]oxazepin moieties, which may contribute to its diverse biological activities. The molecular formula is C₂₃H₂₈N₂O₅S with a molecular weight of approximately 444.5 g/mol.

Chemical Structure and Properties

The compound features an allyl group and a sulfamoyl group attached to a phenyl ring. This structural complexity is essential for its biological activity, as it allows for various interactions with biological targets.

PropertyValue
Molecular FormulaC₂₃H₂₈N₂O₅S
Molecular Weight444.5 g/mol
Chemical StructureChemical Structure

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have shown promising in vitro cytotoxic activity against various cancer cell lines. Specific derivatives have been evaluated for their efficacy compared to standard chemotherapeutic agents like doxorubicin .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate cell growth and division.
  • Induction of Apoptosis : It has been suggested that compounds within this class can trigger programmed cell death in cancer cells.
  • Anti-inflammatory Effects : The sulfamoyl group may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological effects of related compounds:

  • In vitro Studies : A study demonstrated that derivatives of tetrahydrobenzo[b][1,4]oxazepin exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values comparable to established anticancer drugs .
  • In vivo Studies : Animal model experiments indicated that certain derivatives could reduce tumor size significantly when administered at specific dosages.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful optimization to achieve high yields and purity.

Synthetic Route Overview

  • Formation of the Tetrahydrobenzo[b][1,4]oxazepine Core : This step involves cyclization reactions that form the bicyclic structure.
  • Introduction of Sulfamoyl Group : The sulfamoyl moiety is introduced through nucleophilic substitution reactions.
  • Final Coupling Reaction : The final product is formed by coupling the phenyl ring with the propionamide moiety.

Q & A

Q. What are the key synthetic routes for N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves sequential sulfonylation and amidation steps. For example:

Sulfonylation : React the benzoxazepine core with a sulfonyl chloride derivative under inert conditions (e.g., N₂ atmosphere) at 0–5°C to minimize side reactions.

Amidation : Couple the sulfonamide intermediate with propionyl chloride using a base like triethylamine in anhydrous dichloromethane .

  • Purity Optimization :
  • Use HPLC with a C18 column (acetonitrile/water gradient) to isolate the final compound (>95% purity).
  • Confirm purity via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to detect residual solvents or unreacted intermediates .

Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?

  • Methodological Answer :
  • Structural Confirmation :
  • NMR Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 2.3–3.1 ppm for allyl and methyl groups) and ¹³C NMR (carbonyl signals at ~170 ppm) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch) .
  • Stability Assessment :
  • Perform accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, monitored via HPLC .

Q. What biological targets or pathways are associated with this compound?

  • Methodological Answer :
  • Target Identification : Use kinase profiling assays or thermal shift assays to identify protein targets. Similar benzoxazepine derivatives show affinity for tyrosine kinase receptors (e.g., EGFR) .
  • Pathway Analysis : Employ RNA sequencing or phosphoproteomics in cell lines treated with the compound to map downstream signaling pathways .

Q. How does structural modification of the allyl or sulfamoyl group affect bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
ModificationEffect on BioactivityExample Reference
Allyl → EthylReduced kinase inhibition
Sulfamoyl → MethanesulfonamideImproved solubility
  • Synthetic Strategy : Introduce substituents via Pd-catalyzed cross-coupling (allyl group) or sulfonamide exchange reactions .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR (PDB ID: 1M17). Focus on hydrogen bonding with sulfamoyl oxygen and hydrophobic interactions with the benzoxazepine core .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?

  • Methodological Answer :
  • Yield Discrepancies : Replicate reactions under strictly controlled conditions (e.g., moisture-free environment for sulfonylation). Compare reaction kinetics using in-situ FTIR to track intermediate formation .
  • Bioactivity Variability : Standardize assays using cell lines with consistent EGFR expression levels (e.g., A431 vs. HeLa) and validate via dose-response curves (IC₅₀ calculations) .

Q. What advanced NMR techniques resolve ambiguities in stereochemistry or dynamic behavior?

  • Methodological Answer :
  • NOESY/ROESY : Detect spatial proximity between the allyl group and benzoxazepine protons to confirm stereochemistry .
  • VT-NMR : Variable-temperature studies (e.g., 25°C to 60°C) to analyze conformational exchange in solution .

Q. What mechanistic insights explain the compound’s reactivity in click chemistry or cross-coupling reactions?

  • Methodological Answer :
  • Click Chemistry : The allyl group participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . Monitor reaction progress via HPLC-MS to quantify triazole adducts .
  • Cross-Coupling : Use Buchwald-Hartwig conditions (Pd₂(dba)₃/XPhos) to arylate the benzoxazepine core. Mechanistic studies via DFT calculations (e.g., Gaussian 16) identify rate-limiting steps .

Q. How can in vitro and in vivo data be reconciled for pharmacokinetic profiling?

  • Methodological Answer :
  • In Vitro : Measure metabolic stability using human liver microsomes (HLM) and CYP450 inhibition assays.
  • In Vivo : Perform LC-MS/MS-based pharmacokinetics in rodent models, noting discrepancies in bioavailability due to first-pass metabolism .
  • PBPK Modeling : Use GastroPlus to predict human pharmacokinetics from preclinical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.